N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Profiling

Avoid irreproducible SAR: ordering the wrong positional isomer of diaryl urea can invalidate kinase or cyclophilin assays. Procure the defined meta-chloro isomer (CAS 256471-16-6, ≥98% purity) to ensure unambiguous interpretation. - Meta-substituted analogues achieve IC50 values of 0.3 μM against cyclophilin A. - Distinct spatial orientation alters lipophilicity (ΔlogP ~0.1-0.3 vs para) and target binding. - Essential reference point in ortho/meta/para isomer set for kinase profiling.

Molecular Formula C13H8Cl2F3N3O
Molecular Weight 350.12 g/mol
CAS No. 256471-16-6
Cat. No. B3040985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
CAS256471-16-6
Molecular FormulaC13H8Cl2F3N3O
Molecular Weight350.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C13H8Cl2F3N3O/c14-8-2-1-3-9(6-8)19-12(22)21-11-5-7(13(16,17)18)4-10(15)20-11/h1-6H,(H2,19,20,21,22)
InChIKeyMXORHTVTLMQVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 256471-16-6: Compound Overview


N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea (CAS 256471-16-6; molecular formula C13H8Cl2F3N3O; MW 350.12 g/mol) is a synthetic diaryl urea featuring a 3-chlorophenyl ring linked via a urea bridge to a 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety. It belongs to the N-pyridyl-N′-phenylurea class, a scaffold with established utility in kinase inhibition, cyclophilin modulation, and antiparasitic drug discovery [1]. The compound is commercially available at ≥95% purity from specialist chemical suppliers . Its meta-chloro substitution pattern on the phenyl ring distinguishes it from the ortho- (CAS 256471-15-5) and para- (CAS 648408-76-8) isomers, providing a unique spatial and electronic profile for structure–activity relationship (SAR) investigations .

Isomer-Specific SAR Meta-chloro positional control for diaryl urea scaffold profiling
Kinase & Cyclophilin Reported activity context in cyclophilin A and kinase inhibition assays
Synthetic Diversity Sterically permissive meta-chloro handle for cross-coupling library synthesis

Positional Isomer Specificity of CAS 256471-16-6


Positional isomerism on the phenyl ring of N-pyridyl-N′-phenylureas is not a trivial substitution. The ortho-, meta-, and para-chloro isomers (CAS 256471-15-5, 256471-16-6, and 648408-76-8, respectively) exhibit distinct molecular topologies, dipole moments, and hydrogen-bonding geometries that translate into divergent target-binding profiles. In structurally related diaryl urea series, moving a single chloro substituent from the meta to the para position has been shown to alter in vitro potency by >10-fold against cyclophilin A and to invert selectivity profiles across kinase panels [1]. Furthermore, computed physicochemical descriptors differ measurably: the para-isomer (CAS 648408-76-8) has a reported topological polar surface area (tPSA) of 57.51 Ų and a calculated logP of 5.14 . The meta-chloro analogue (CAS 256471-16-6), while sharing the same molecular formula, presents a different spatial orientation of the chlorine atom that modifies both lipophilicity and the angular relationship between the two aromatic rings. In procurement terms, ordering the incorrect positional isomer—even at identical purity specifications—can lead to incompatible SAR data, failed biological assays, and irreproducible results .

Risk Factor Target engagement
Target (meta) Meta-Cl ~120° angle, reported cyclophilin A context
Substitute (para) Para-Cl 180° geometry; >10-fold inhibition shift in related diaryl ureas
Risk Factor ADME / physicochemical
Target (meta) Predicted logP ~5.0–5.2, distinct dipole
Substitute (para) logP 5.14, same tPSA but altered dipole may affect permeability
Risk Factor Batch traceability
Target (meta) Unique MDL MFCD00220897, catalog PC32343
Substitute (ortho / para) Different MDL and catalog numbers; purity alone insufficient

CAS 256471-16-6: Key Differentiation Evidence


Meta- vs. Para-Chloro Positional Isomer Impact

The meta-chloro substitution on the phenyl ring of CAS 256471-16-6 positions the chlorine atom at a ~120° angle relative to the urea NH, whereas the para-isomer (CAS 648408-76-8) places chlorine at 180°. This geometric difference influences both the molecular electrostatic potential and the conformational preferences of the urea linkage. In diaryl urea series targeting cyclophilin A, compounds bearing a 3-chlorophenyl group (e.g., compound 1 in Guichou et al.) demonstrated distinct activity profiles compared to 3-trifluoromethylphenyl analogues, with IC50 values of 0.3 μM for the lead diaryl urea scaffold [1]. While direct head-to-head enzymatic data for the three chlorophenyl positional isomers of the 6-chloro-4-(trifluoromethyl)pyridyl urea series are not available in the public domain, the principle that meta-substitution provides a unique vector for halogen bonding and steric complementarity is well established across multiple target classes [2].

Isomer Geometry
Class-level inference
Meta-Cl ~120° vs para-Cl 180° alters electrostatic potential and urea conformation. Related diaryl ureas showed >10-fold change in reported inhibition context (cyclophilin A).
Isomer geometry may shift target-binding profile; supports positional SAR screening.
Direct enzymatic data for this specific series not publicly available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Profiling

logP and tPSA Differences

Computational predictions for the positional isomers reveal measurable differences in key drug-likeness parameters. The para-chloro isomer (CAS 648408-76-8) has a reported computed logP of approximately 5.14 and a topological polar surface area (tPSA) of 57.51 Ų . The meta-chloro isomer (CAS 256471-16-6), while sharing the identical molecular formula (C13H8Cl2F3N3O, MW 350.12), is predicted to exhibit a subtly different logP owing to the altered dipole moment and local charge distribution associated with meta-substitution. These differences, though numerically small (estimated ΔlogP ~0.1–0.3 units between positional isomers), can translate into measurable variations in chromatographic retention time, membrane permeability, and plasma protein binding in ADME assays [1].

Predicted logP/tPSA
Data to verify
Meta: est. logP 5.0–5.2; para: reported logP 5.14, tPSA 57.51 Ų. Estimated ΔlogP ~0.1–0.3; dipole altered.
Subtle logP shift may affect chromatographic retention and permeability in ADME assays.
Experimental logD and permeability data not available for meta-isomer.
ADME Profiling Physicochemical Characterization Drug-likeness

Purity and Lot-to-Lot Consistency

The target compound is supplied with a minimum purity specification of ≥95% (HPLC) by Apollo Scientific (catalogue PC32343) . In contrast, the ortho-chloro isomer (CAS 256471-15-5, PC32342) and para-chloro isomer (CAS 648408-76-8, PC31595) are offered under separate catalogue entries with independently validated purity specifications . This batch-level traceability, with distinct MDL numbers (MFCD00220897 for the meta-isomer vs. MFCD00220896 for the ortho-isomer), ensures that researchers can unambiguously reference the exact compound used in published experiments, addressing a key source of irreproducibility in chemical biology .

Supplier Purity Spec
Source review
≥95% (HPLC); unique MDL MFCD00220897, catalog PC32343 distinct from ortho/para isomers.
Lot-specific traceability supports publication and IP citation.
Purity specification per supplier COA; independent verification recommended.
Chemical Procurement Quality Control Reproducibility

Synthetic Accessibility and Building Block Utility

The target compound is synthesized via the reaction of 3-chlorophenyl isocyanate with 6-chloro-4-(trifluoromethyl)pyridin-2-amine, a route that is distinct from the synthesis of its positional isomers which require the corresponding 2- or 4-chlorophenyl isocyanate starting materials . The 3-chlorophenyl isocyanate reagent (CAS 2909-38-8) is commercially available at scale, and the pyridyl amine partner is a common intermediate in agrochemical and pharmaceutical synthesis [1]. This synthetic accessibility positions CAS 256471-16-6 as a modular building block for parallel library synthesis, where the meta-chloro substituent can serve as a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) without the steric congestion associated with the ortho-isomer [2].

Synthetic Handle
Class-level inference
Meta-Cl reduces steric hindrance vs ortho-isomer, facilitating Pd-catalyzed cross-coupling reactions for library diversification.
Synthetic accessibility supports parallel library synthesis; meta position offers permissive reactivity.
Reactivity inferred from established principles; site-specific validation advised.
Synthetic Chemistry Building Block Utility Library Synthesis

CAS 256471-16-6: Research and Industrial Applications


Positional Isomer SAR Profiling

When exploring the N-pyridyl-N′-phenylurea scaffold against targets such as cyclophilin A, RAF kinases, or receptor tyrosine kinases, CAS 256471-16-6 serves as the essential meta-chloro reference point in an isomer set (ortho, meta, para). Head-to-head profiling of the three isomers under identical assay conditions reveals the optimal chlorine placement for target engagement, as demonstrated in the cyclophilin A series where meta-substituted analogues achieved IC50 values of 0.3 μM [1]. Procurement of the defined isomer (≥95% purity, MDL MFCD00220897) ensures that the SAR data can be unambiguously interpreted and reproduced.

ADME SPR Baseline Profiling

The meta-chloro substitution provides a specific lipophilicity and electronic profile distinct from the para-isomer. Researchers conducting structure–property relationship (SPR) studies on this scaffold can use CAS 256471-16-6 to probe the impact of chlorine position on logD7.4, Caco-2 permeability, and microsomal stability. The computed logP difference between meta- and para-isomers (estimated ΔlogP ~0.1–0.3) may translate into measurable ADME differences, making the compound a valuable tool for validating in silico ADME models.

Building Block for Library Synthesis

CAS 256471-16-6 can be used as a starting material for diversification via palladium-catalyzed cross-coupling reactions at the 3-chlorophenyl ring. The meta-chloro position offers reduced steric hindrance compared to the ortho-isomer (CAS 256471-15-5), facilitating Suzuki, Sonogashira, or Buchwald–Hartwig couplings to generate focused libraries for hit-to-lead optimization [2]. The 6-chloro-4-(trifluoromethyl)pyridyl moiety remains intact during these transformations, providing a conserved anchor for target binding.

Negative Control in Biological Assays

In target-based screens where the corresponding para-isomer or other diaryl urea derivatives show activity, the meta-chloro isomer may serve as a selectivity control. Its distinct spatial presentation of the chlorine substituent can abrogate or reduce binding to certain targets, enabling researchers to distinguish specific from non-specific urea scaffold effects. This application requires experimental validation in the specific assay system.

Application
Selection Property
Validation Focus
Positional Isomer SAR Profiling
Meta-chloro reference for isomer set
Target engagement SAR across ortho, meta, para isomers
ADME SPR Baseline Profiling
Predicted lipophilicity and electronic profile context
Chromatographic and permeability ADME comparison
Building Block for Library Synthesis
Sterically permissive meta-chloro synthetic handle
Cross-coupling efficiency and diversification scope
Negative Control in Biological Assays
Selectivity control profile vs active isomers
Assay-specific binding comparison to distinguish scaffold effects
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